
2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(o-tolyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(o-tolyl)acetamide, also known as DT-13, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. DT-13 is a small molecule that belongs to the class of imidazolidinones and has a molecular weight of 337.44 g/mol.
作用机制
The mechanism of action of 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(o-tolyl)acetamide is not fully understood. However, several studies have suggested that 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(o-tolyl)acetamide exerts its therapeutic effects by modulating various signaling pathways. 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(o-tolyl)acetamide has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. Moreover, 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(o-tolyl)acetamide has been found to activate the p38 MAPK pathway, which is involved in the regulation of inflammation and apoptosis. Additionally, 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(o-tolyl)acetamide has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(o-tolyl)acetamide has been shown to exert various biochemical and physiological effects. 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(o-tolyl)acetamide has been found to inhibit the proliferation and migration of cancer cells by inducing apoptosis and cell cycle arrest. Moreover, 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(o-tolyl)acetamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy. 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(o-tolyl)acetamide has also been found to reduce the production of pro-inflammatory cytokines and chemokines, thereby attenuating inflammation in various disease models. Furthermore, 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(o-tolyl)acetamide has been shown to reduce oxidative stress and inflammation in the brain, thereby exerting neuroprotective effects.
实验室实验的优点和局限性
2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(o-tolyl)acetamide has several advantages for lab experiments. 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(o-tolyl)acetamide is a small molecule that can be easily synthesized and modified. Moreover, 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(o-tolyl)acetamide has been shown to exhibit potent therapeutic effects in various disease models, making it a promising candidate for drug development. However, there are also some limitations associated with the use of 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(o-tolyl)acetamide in lab experiments. 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(o-tolyl)acetamide has low solubility in water, which can limit its bioavailability and efficacy. Moreover, the mechanism of action of 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(o-tolyl)acetamide is not fully understood, which can hinder the interpretation of experimental results.
未来方向
There are several future directions for research on 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(o-tolyl)acetamide. One potential direction is the development of 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(o-tolyl)acetamide analogs with improved solubility and bioavailability. Moreover, further studies are needed to elucidate the mechanism of action of 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(o-tolyl)acetamide and its downstream signaling pathways. Additionally, more preclinical and clinical studies are needed to evaluate the safety and efficacy of 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(o-tolyl)acetamide in humans. Furthermore, the potential of 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(o-tolyl)acetamide as a therapeutic agent for the treatment of other diseases, such as cardiovascular diseases and metabolic disorders, should be explored.
合成方法
The synthesis of 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(o-tolyl)acetamide involves the reaction of o-toluidine with ethyl acetoacetate to form 2-(o-tolyl)-3-oxobutyric acid ethyl ester. The resulting compound is then reacted with hydrazine hydrate to obtain 2-(o-tolyl)hydrazinecarboxylic acid ethyl ester. Finally, the reaction of the latter compound with acetic anhydride leads to the formation of 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(o-tolyl)acetamide.
科学研究应用
2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(o-tolyl)acetamide has been shown to exhibit a wide range of therapeutic effects, including anticancer, anti-inflammatory, and neuroprotective activities. Several studies have demonstrated the potential of 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(o-tolyl)acetamide as a promising candidate for the treatment of various types of cancer, such as breast cancer, lung cancer, and liver cancer. 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(o-tolyl)acetamide has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Moreover, 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(o-tolyl)acetamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy.
In addition to its anticancer properties, 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(o-tolyl)acetamide has also been found to possess anti-inflammatory activity. 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(o-tolyl)acetamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby attenuating inflammation in various disease models. Furthermore, 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(o-tolyl)acetamide has been shown to exert neuroprotective effects by reducing oxidative stress and inflammation in the brain. 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(o-tolyl)acetamide has been proposed as a potential therapeutic agent for the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-4-16(5-2)14(21)19(15(22)18-16)10-13(20)17-12-9-7-6-8-11(12)3/h6-9H,4-5,10H2,1-3H3,(H,17,20)(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTZLPYVKUQEBFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)N(C(=O)N1)CC(=O)NC2=CC=CC=C2C)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

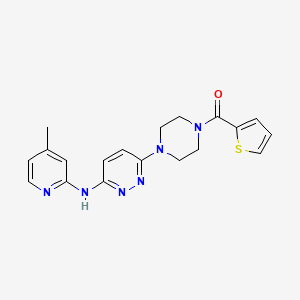
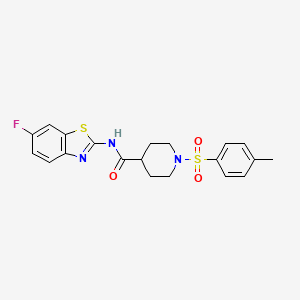
![3,4-dimethyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2850852.png)
![2-ethoxy-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2850853.png)
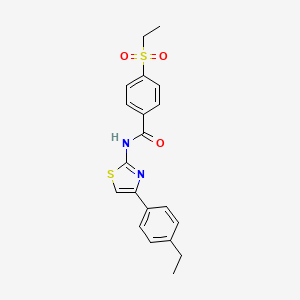
![N-(3,4-dimethoxyphenyl)-1-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2850856.png)
![N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide](/img/structure/B2850858.png)
![Oxiran-2-yl-(4-phenyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone](/img/structure/B2850859.png)
![N-[4-chloro-2-(trifluoromethoxy)phenyl]prop-2-enamide](/img/structure/B2850863.png)
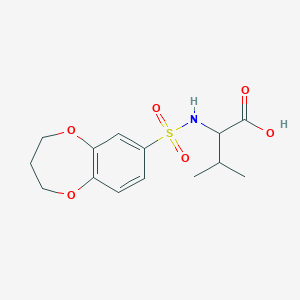
![2-(2-(1-(2,3-dimethylphenyl)-5-oxopyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide](/img/structure/B2850867.png)
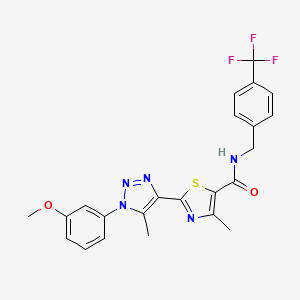

![4-[2-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-oxoethyl]-N,N-diethyltetrahydro-1(2H)-pyrazinecarboxamide](/img/structure/B2850872.png)